hemoprotein H-450
Description
Background and Significance of Hemoproteins in Biological Systems
Hemoproteins are vital components in numerous biological systems, participating in processes ranging from energy metabolism to signaling. frontiersin.org Their significance stems from the versatile chemical properties conferred by the heme group, enabling them to engage in reactions involving gases and electron transfer. wikipedia.orgtaylorandfrancis.com The widespread abundance and diverse functions of hemoproteins make them among the most extensively studied biomolecules. wikipedia.org
Diverse Biological Functions of Hemoproteins
Hemoproteins exhibit a remarkable array of biological functions, primarily dictated by the specific protein environment surrounding the heme group. wikipedia.orged.ac.uk This protein scaffold modulates the heme's properties, allowing for specialized roles in different biological contexts. wikipedia.org
A well-known function of hemoproteins is their involvement in the transport and storage of oxygen. wikipedia.orgtaylorandfrancis.com Hemoglobin, found in red blood cells, is responsible for transporting oxygen from the lungs to tissues in mammals and some fish. wikipedia.orgnih.gov Myoglobin (B1173299), present in muscle cells, serves as an oxygen storage protein, releasing oxygen during periods of deprivation. wikipedia.orgnih.gov These proteins bind oxygen reversibly via the iron atom within the heme group. wikipedia.orgnih.gov
Many hemoproteins are crucial players in electron transfer chains and redox reactions. wikipedia.orgwikipedia.orgtaylorandfrancis.com Cytochromes, for instance, are hemoproteins embedded in mitochondrial membranes that are essential for cellular respiration through their electron transfer functions. wikipedia.org The heme iron can act as a source or sink of electrons during these processes. wikipedia.org The redox potential of the heme group can be significantly influenced by the surrounding protein structure. nih.govmdpi.com
A significant number of hemoproteins function as enzymes, catalyzing a wide range of chemical reactions. wikipedia.orgtaylorandfrancis.com This includes enzymes like peroxidases, catalases, and the large superfamily of Cytochrome P450s (P450s or CYPs). wikipedia.orgwikipedia.org These enzymes often utilize or activate oxygen for reactions such as oxidation and hydroxylation. wikipedia.org
Cytochrome P450 enzymes are particularly notable for their role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs and steroids. mdpi.comwikipedia.org They are characterized by a distinctive spectroscopic property: when in their reduced state and complexed with carbon monoxide (CO), they exhibit an absorption maximum at around 450 nm. wikipedia.orgresearchgate.netresearchgate.netpeerj.com This characteristic Soret peak at 450 nm is the origin of the "P450" designation. wikipedia.orgacs.org This unique spectral feature is a consequence of the proximal axial ligand to the heme iron, which is a conserved cysteine thiolate residue in P450s. researchgate.netacs.org This thiolate ligand plays a critical role in the catalytic activity of these enzymes. researchgate.net Peroxidases and catalases are other examples of hemoprotein enzymes that catalyze reactions involving hydrogen peroxide and other organic peroxides. ed.ac.uk
Hemoproteins also participate in signal transduction pathways, often by sensing small gaseous molecules like oxygen (O₂), nitric oxide (NO), and carbon monoxide (CO). wikipedia.orgnih.govcuni.cz These gases can bind to the heme iron, modulating the activity of the hemoprotein and initiating signaling cascades. wikipedia.orgresearchgate.net Examples include heme-based gas sensor proteins that regulate various physiological processes in response to gas binding. cuni.czphysiology.orgmdpi.com
Uniqueness of Heme as a Prosthetic Group
Heme is a unique and highly versatile prosthetic group. wikipedia.orgwikipedia.org It consists of an iron ion coordinated within the center of a porphyrin ring. wikipedia.orgwikipedia.orgontosight.ai This structure allows heme to bind to proteins and participate in a wide range of functions, including those involving the binding and reaction with diatomic gases and electron transfer. wikipedia.orgtaylorandfrancis.com The specific protein environment surrounding the heme group is crucial in fine-tuning its properties and dictating the specific function of the hemoprotein. wikipedia.orged.ac.uk The ability of heme to exist in different oxidation states (typically Fe²⁺ or Fe³⁺) and to bind various ligands at the axial positions of the iron contributes to its functional diversity. wikipedia.org While heme is often non-covalently bound to proteins, in some hemoproteins, covalent linkages also exist, further influencing their structure and function. wikipedia.orgsciencedaily.com
General Classification and Types of Hemoproteins
Hemoproteins can be broadly classified based on their primary biological roles and the nature of the heme group's association. One key distinction is between hemoproteins with noncovalently bound heme (Type I) and those with one or more covalently attached hemes (Type II), such as cytochrome c. nih.gov
Another way to categorize hemoproteins is by their function. This includes:
Oxygen Carriers and Storers: Proteins like hemoglobin and myoglobin, crucial for oxygen transport in blood and storage in muscle, respectively. wikipedia.orgresearchgate.net
Electron Carriers: Cytochromes involved in electron transport chains. wikipedia.orgbritannica.com
Enzymes: A large group including catalases, peroxidases, and the extensive family of cytochrome P450 enzymes, which catalyze a wide array of oxidative reactions. taylorandfrancis.comwikipedia.orgwikipedia.org
The heme prosthetic group itself can also vary, with heme b and heme c being the most common types. wikipedia.orgnih.gov Heme b typically binds noncovalently, while heme c forms covalent bonds with cysteine residues in the protein. nih.gov The specific protein environment and the nature of the axial ligands coordinating the heme iron significantly influence the hemoprotein's function and spectral properties. nih.gov
Here is a table summarizing general types of hemoproteins based on function:
| Hemoprotein Type | Primary Function(s) | Examples | Heme Binding Type |
| Oxygen Carriers/Storers | Oxygen transport and storage | Hemoglobin, Myoglobin | Noncovalent |
| Electron Carriers | Electron transfer | Cytochrome c, Cytochrome b, Cytochrome a | Covalent (c-type), Noncovalent (b-type) |
| Enzymes | Catalysis of redox reactions, etc. | Catalase, Peroxidase, Cytochrome P450 | Primarily Noncovalent (b-type), some others |
| Gas Sensors | Sensing diatomic gases (CO, NO, H2S) | FixL, CooA, Soluble guanylyl cyclase | Noncovalent |
Specificity of Hemoprotein H-450: Initial Characterization and Identification
This compound was initially identified and purified from pig liver as a new, soluble hemoprotein. nih.govacs.org Its designation as H-450 was based on a unique spectral property: the dithionite-reduced form exhibited a Soret band at 450 nm. nih.govacs.org This characteristic absorption peak at 450 nm in the reduced, carbon monoxide-bound state is a hallmark of cytochrome P450 enzymes, although initial studies on H-450 noted it did not bind carbon monoxide in the same manner as typical cytochrome P450 preparations at the time. nih.govjst.go.jppsu.edu
Initial characterization revealed that H-450 from pig liver had an absolute absorption spectrum with maxima at 550 nm and 428 nm. nih.govacs.org Upon reduction with dithionite, peaks were observed at 572, 540, and 450 nm. nih.govacs.org Low-temperature spectroscopy (77 K) of the dithionite-reduced form showed alpha peaks at 571 and 566 nm, beta peaks at 546, 537, and 529 nm, and a Soret band at 449 nm. nih.govacs.org The prosthetic group was identified as protoheme IX. nih.govacs.org
Further studies on this compound purified from rat liver cytosol provided additional insights. This form showed a subunit molecular weight of 64,000 daltons and contained 0.7-0.9 mol of protoheme per mol subunit. nih.gov It was found in significant amounts in rat liver and kidney cytosol. nih.gov The oxidized form had a Soret peak at 428 nm and a broad beta band around 550 nm. nih.gov Reduced H-450 from rat liver was shown to exist in two interconvertible forms depending on pH: an alkaline form with peaks at 448 nm (Soret), 540 nm (beta), and 571 nm (alpha), and an acid form (H-420) with peaks at 425 nm (Soret), 530 nm (beta), and 558 nm (alpha). jst.go.jppsu.edunih.govoup.com This pH-dependent spectral shift, particularly the conversion to a form absorbing around 420 nm (P-420), is also characteristic of denatured cytochrome P450. jst.go.jppsu.edunih.gov
Detailed spectral analysis, including EPR signals, indicated that this compound possesses a thiolate anion as the fifth coordination ligand to the heme iron and a nitrogenous group at the sixth coordination position. nih.gov This coordination environment, particularly the thiolate ligand, is a defining feature of the cytochrome P450 family and is responsible for the characteristic 450 nm absorbance upon binding with carbon monoxide in the reduced state. f1000research.comresearchgate.net Despite initial observations regarding CO binding differences, these findings strongly suggested that this compound is indeed a form of cytochrome P450, specifically one with an endogenous ligand occupying the sixth coordination site of the heme iron. nih.gov
Key spectral properties observed during the initial characterization of this compound include:
| State | Buffer/Condition | Soret Peak (nm) | Beta Peak (nm) | Alpha Peak (nm) |
| Oxidized (Pig Liver) | - | 428 | 550 | - |
| Reduced (Pig Liver) | Dithionite | 450 | 540 | 572 |
| Reduced (Rat Liver) | Alkaline pH | 448 | 540 | 571 |
| Reduced (Rat Liver) | Acidic pH | 425 (H-420) | 530 | 558 |
Research Gaps and Objectives of the Comprehensive Outline
While the initial characterization established this compound as a member of the cytochrome P450 family with a specific heme coordination environment, several research gaps likely existed following these early studies. The precise physiological function of this specific soluble form of P450, particularly its endogenous substrate(s), may not have been fully elucidated. nih.gov Understanding the role of the identified nitrogenous ligand at the sixth coordination position and how it influences substrate binding and catalytic activity would have been a significant area for further investigation. nih.gov
Furthermore, the initial studies noted differences in carbon monoxide binding compared to typical microsomal P450s, which warranted deeper exploration into the structural dynamics and ligand interactions of H-450. nih.govjst.go.jppsu.edu The relationship between the soluble H-450 found in the cytosol and the membrane-bound P450s in the endoplasmic reticulum and mitochondria also presented a research question. nih.gov
The objectives of a comprehensive outline on this compound would therefore aim to address these gaps by:
Delving deeper into the specific enzymatic activities and physiological substrates of this compound.
Investigating the structural basis for its spectral properties and ligand binding characteristics, especially the role of the endogenous sixth ligand.
Exploring its cellular localization and potential interactions with other cellular components.
Comparing and contrasting its properties and functions with other known cytochrome P450 isoforms.
Identifying the gene encoding this compound and studying its regulation.
Utilizing advanced spectroscopic, structural (e.g., X-ray crystallography), and molecular biology techniques to gain a more complete understanding of this specific hemoprotein. pnas.org
Such research would contribute to a more comprehensive understanding of the diversity and functional roles of cytochrome P450 enzymes beyond the well-studied microsomal forms involved in xenobiotic metabolism.
Properties
CAS No. |
133837-17-9 |
|---|---|
Molecular Formula |
C5H9NO3 |
Synonyms |
hemoprotein H-450 |
Origin of Product |
United States |
Discovery and Historical Context of Hemoprotein H 450
Early Isolation and Purification Methods for Hemoprotein H-450
The initial isolation of this compound was a notable achievement, contributing to the expanding knowledge of cytosolic hemoproteins. Early methodologies for its purification from rat liver cytosol involved a series of conventional protein purification steps. These processes were foundational in obtaining a homogenous sample of the protein, which was essential for its detailed characterization.
An improved purification procedure was developed that allowed for the purification of H-450 to homogeneity. This process resulted in a significant increase in the specific activity of the enzyme. The purified H-450 was found to have a subunit molecular weight of 64,000 daltons and contained approximately 0.7-0.9 moles of protoheme per mole of the subunit. Significant amounts of H-450 were identified in the cytosol of rat liver and kidney tissues.
Methodological Advancements in Protein Purification
The purification of this compound benefited from the broader advancements in protein purification techniques during the mid to late 20th century. The development and refinement of various chromatographic techniques were particularly crucial. These methods, which separate proteins based on their size, charge, and binding affinities, became standard tools in the isolation of specific proteins from complex biological mixtures.
For hemoproteins like the cytochrome P-450 family, of which H-450 is a member, techniques such as ion exchange chromatography and affinity chromatography were instrumental. The use of detergents to solubilize membrane-bound proteins was another critical advancement, although H-450's cytosolic nature made its initial extraction more straightforward than that of its membrane-bound counterparts. The progression of these techniques allowed for higher resolution and greater yields, paving the way for more detailed structural and functional studies of proteins like this compound.
Initial Spectroscopic Observations of this compound
Spectroscopy has been a cornerstone in the study of hemoproteins, and the initial spectroscopic observations of this compound were pivotal in its identification and characterization. The presence of a heme prosthetic group in these proteins gives rise to unique spectral signatures that are sensitive to the oxidation and coordination state of the heme iron.
The oxidized form of this compound exhibited a Soret peak at 428 nm and a broad beta band around 550 nm. The reduced form of H-450 was observed to exist in two interconvertible states: an alkaline form and an acid form. The alkaline form displayed Soret, beta, and alpha peaks at 448, 540, and 571 nm, respectively. In contrast, the acid form showed these peaks at 425, 530, and 558 nm.
A defining characteristic of the cytochrome P-450 family is the spectral peak at or near 450 nm when the reduced enzyme is complexed with carbon monoxide. This distinctive feature, from which the "P-450" nomenclature is derived, was also a key identifier for this compound. nih.govwikipedia.org The spectral properties of both the oxidized and reduced forms of H-450 in an alkaline medium were found to be similar to those of cytochrome P-450s that have a nitrogenous ligand at the 6th coordination position of the heme.
Further spectroscopic analysis using electron paramagnetic resonance (EPR) provided more detailed insights into the heme environment of H-450. Comparison of the EPR signal of oxidized H-450 with that of a known cytochrome P-450 and several model compounds indicated the presence of a thiolate anion at the 5th coordination position of the heme. The EPR data also supported the existence of the interconvertible acid and alkaline forms of oxidized H-450.
Provisional Classification of this compound within the Hemoprotein Family
Based on its discovery in the cytosol and its unique spectral characteristics, this compound was provisionally classified within the cytochrome P-450 superfamily. nih.gov This extensive family of heme-containing monooxygenases is found across all kingdoms of life and is characterized by the distinctive Soret peak of the reduced carbon monoxide complex at around 450 nm. iubmb.org
The classification of cytochromes P-450 is complex and can be based on several factors, including their amino acid sequence similarity, the nature of their electron transfer partners, and their subcellular localization. wikipedia.orgresearchgate.net this compound's presence in the cytosol distinguished it from the more commonly studied microsomal P-450s, which are membrane-bound. oup.com
The spectroscopic evidence strongly supported H-450's inclusion in the P-450 family. The indication of a thiolate anion as the 5th coordination ligand to the heme iron is a hallmark of P-450 enzymes. nih.gov Furthermore, the observed spectral similarities to P-450s with a nitrogenous 6th ligand provided more specific details about its heme coordination structure. These findings collectively established this compound as a distinct, cytosolic member of the cytochrome P-450 family.
Molecular Structure and Heme Environment of Hemoprotein H 450
Primary Structure Analysis of Hemoprotein H-450
The primary structure, or amino acid sequence, provides the fundamental blueprint for the protein's three-dimensional shape and function.
This compound, purified from rat liver cytosol, exhibits a subunit molecular weight of approximately 64,000 daltons. nih.gov While the full amino acid sequence has not been detailed, its identification as a member of the cytochrome P-450 superfamily allows for significant inference regarding its primary structure. nih.gov Cytochromes P450 are a group of heme-thiolate monooxygenases that metabolize a wide array of compounds. uniprot.org The primary structure of H-450 is expected to contain the characteristic features that define this extensive protein family.
As a cytochrome P-450, this compound is characterized by specific conserved sequence motifs (CSMs) that are critical for its structural integrity and function. longdom.org A defining feature of the P-450 family is the presence of a thiolate anion from a cysteine residue acting as the fifth coordination ligand to the heme iron. nih.gov Electron Paramagnetic Resonance (EPR) data for H-450 confirms the presence of this thiolate ligand. nih.gov
Another key aspect of H-450's heme environment is the presence of an endogenous nitrogenous group at the sixth coordination position. nih.gov This distinguishes it and contributes to its unique spectral properties. nih.gov Generally, heme-binding motifs (HBMs) or heme-regulatory motifs (HRMs) are short amino acid sequences that include the heme-coordinating residue and are located on the protein surface. nih.govmdpi.com These motifs, which often include cysteine, histidine, or tyrosine residues, are essential for the transient binding of heme that can regulate protein function. nih.govmdpi.com In the broader P-450 family, several CSMs, particularly between helices E and H, have been identified as functionally important. longdom.org
| Motif Type | Coordinating Residue(s) | Typical Location | Function |
| P-450 Heme-Binding Motif | Cysteine | Conserved region | Provides the thiolate ligand to the heme iron (5th coordination site). nih.govuniprot.org |
| Heme-Regulatory Motif (HRM) | Cysteine, Histidine, Tyrosine | Protein Surface | Involved in transient heme binding, potentially regulating protein stability and function. nih.govmdpi.com |
| Conserved Sequence Motifs (CSM) 7-11 | Various | Between E and H helices | Implicated in maintaining catalytic function and structural integrity in the CYP2 family. longdom.orgnih.gov |
Secondary and Tertiary Structure Elucidation
X-ray crystallography is a primary technique for determining the atomic-resolution structure of proteins. While a specific crystal structure for this compound is not available, extensive crystallographic studies on other members of the cytochrome P-450 superfamily, such as P450BM-3 and P450terp, provide a robust model for its likely architecture. nih.govnih.gov
These studies reveal that P-450 enzymes typically consist of two main domains: an α-helical domain and a β-sheet-rich domain. nih.gov The active site, containing the heme group, is buried within the protein and is accessible via a substrate-binding channel. nih.gov The high resolution achieved in these studies (often better than 2.2 Å) allows for detailed mapping of the active site, the heme environment, and regions important for interactions with redox partners. nih.govnih.gov
| Representative P-450 | Organism | Resolution | Space Group | Key Structural Features |
| P450BM-3 (Heme Domain) | Bacillus megaterium | 2.0 Å | P2(1) | Comprises α and β domains; features a long, hydrophobic substrate access channel. nih.govnih.gov |
| P450terp | Pseudomonas species | < 2.2 Å | P6(1)22 | Hexagonal crystal system; provides insights into a distinct class of the P450 superfamily. nih.gov |
| Hemoglobin | Various | Varies | P4(1)2(1)2 (Tetragonal) | Used as a model for developing advanced crystallographic techniques like time-resolved studies. mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing complementary information to solid-state crystal structures. nih.gov For hemoproteins, ¹H-NMR can be used to analyze hyperfine-shifted signals from the heme group and its immediate vicinity, offering insights into the heme's electronic structure and orientation within the protein pocket. nih.govlsu.edu
However, the application of NMR to large proteins like cytochrome P-450s (with molecular weights often exceeding 50 kDa) can be challenging. nih.gov The large size can lead to significant line broadening in the spectra, which may obscure detailed structural information. nih.gov Despite these difficulties, NMR has been successfully used to study smaller heme proteins and to probe the heme environment in reconstituted systems. lsu.edu For H-450, NMR could potentially be used to investigate the dynamics of the endogenous sixth ligand and conformational changes upon substrate binding.
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large protein complexes and molecules that are resistant to crystallization. mdpi.com The method involves flash-freezing biological samples in vitreous ice and imaging them with an electron microscope. mdpi.com
Cryo-EM is particularly advantageous for studying metalloproteins that may be sensitive to oxygen-induced degradation, as sample preparation can be performed under anaerobic conditions. mdpi.com Although no specific cryo-EM structure of this compound has been reported, the technique has been successfully applied to other hemoproteins, such as hemoglobin (64 kDa), achieving near-atomic resolution. ebi.ac.uk Given that the molecular weight of H-450 (64 kDa) is well within the range accessible by modern cryo-EM, this technique represents a promising future avenue for elucidating its detailed three-dimensional structure and its interactions with other cellular components. nih.gov
Heme Coordination Environment in this compound
The immediate environment of the protoheme group is critical to the function of this compound. Spectroscopic analyses have provided detailed insights into the coordination of the central heme iron.
Evidence from both Electron Paramagnetic Resonance (EPR) and MCD spectroscopy confirms that this compound possesses a thiolate anion as the 5th coordination ligand to the heme iron, a characteristic feature of the cytochrome P-450 superfamily. nih.govnih.gov This thiolate is presumed to be from a cysteine residue within the protein backbone. The 6th coordination position is occupied by an endogenous nitrogenous ligand. nih.gov MCD data are most consistent with this trans ligand being either a histidine or a methionine residue. nih.gov The presence of these specific ligands is fundamental to the protein's unique spectral and catalytic properties.
| Form | g-value 1 | g-value 2 | g-value 3 |
|---|---|---|---|
| Acid Form | 1.867 | 2.31 | 2.507 |
| Alkaline Form | 1.910 | 2.28 | 2.424 |
While a detailed crystal structure for this compound is not available, spectroscopic studies provide information on the active site's geometry. The coordination by a cysteine thiolate and a nitrogenous base creates a specific electronic environment around the heme iron. nih.govnih.gov The reversible pH effects on the ferrous protein suggest a dynamic heme pocket where the protonation state or position of the thiolate ligand can change. nih.gov When carbon monoxide (CO) binds to the reduced enzyme, it does not form a typical thiolate-ligated adduct. This indicates that CO binding either displaces the thiolate ligand or is coupled with the protonation of the thiolate, implying a degree of flexibility and specific stereochemical constraints within the heme pocket. nih.gov
The surrounding protein matrix exerts significant control over the heme's properties and reactivity. This is demonstrated by the existence of the pH-dependent acid and alkaline conformations, where the protein structure modulates the spectral (and thus electronic) properties of the heme. nih.gov The protein environment is also crucial for maintaining the structural integrity of the active site. The addition of low concentrations of mercuric chloride (HgCl2), which reacts with sulfhydryl groups, converts H-450 into a denatured form (P-420 type), highlighting the importance of the cysteine ligand and the protein's tertiary structure in preserving the unique spectral characteristics of the native enzyme. nih.gov The protein matrix not only provides the axial ligands but also shields the heme and controls its accessibility and redox potential. nih.gov
Direct analysis of heme distortion for H-450 has not been reported. However, in related low-spin ferric cytochrome P-450s, the heme cofactor is known to exhibit out-of-plane distortions, such as ruffling or saddling. nih.gov These non-planar conformations are induced by noncovalent interactions with the surrounding protein matrix. nih.gov Such distortions are not merely structural artifacts; they have significant functional consequences. Heme ruffling can alter the overlap between the iron d-orbitals and the porphyrin π-orbitals, which in turn can modulate the heme's reduction potential and the electronic coupling with redox partners. acs.org For instance, specific distortions in substrate-free P-450s are thought to retard the rate of electron transfer, a potential control mechanism. nih.gov Therefore, it is plausible that the protein matrix of H-450 imposes a specific, functionally relevant distortion on its heme cofactor.
Quaternary Structure and Oligomerization State of this compound
This compound, as purified from rat liver cytosol, is characterized by its subunit molecular weight of 64,000 daltons. nih.gov The consistent reference to a "subunit" in the literature suggests that the protein exists and functions as a monomer. While some heme proteins are known to form dimers or higher-order oligomers, there is currently no evidence to indicate that H-450 forms a stable oligomeric complex in its native, functional state. pnas.org
Biosynthesis and Cellular Regulation of Hemoprotein H 450
Heme Biosynthesis Pathway Relevant to Hemoprotein H-450
Heme, specifically protoheme IX (Heme B), is the most common type of heme found in hemoproteins, including many cytochromes P450 nih.govmdpi.com. Its biosynthesis is a highly conserved pathway occurring in both the mitochondria and the cytosol of eukaryotic cells researchgate.netnih.govmdpi.comscispace.commdpi.com. The pathway involves eight enzymatic steps that convert simple precursors into the complex porphyrin ring structure and finally incorporate iron nih.govmdpi.comscispace.commdpi.com.
Enzymatic Steps and Intermediates Involved in Heme Production
The heme biosynthesis pathway begins in the mitochondrial matrix with the condensation of glycine (B1666218) and succinyl-CoA, a reaction catalyzed by the enzyme δ-aminolevulinate synthase (ALAS) nih.govmdpi.comscispace.commdpi.comfrontiersin.org. This step yields δ-aminolevulinic acid (ALA) nih.govmdpi.comscispace.commdpi.comfrontiersin.org. ALA is then transported from the mitochondria to the cytosol scispace.commdpi.comfrontiersin.orgahajournals.org.
In the cytosol, two molecules of ALA are condensed by ALA dehydratase (also known as porphobilinogen (B132115) synthase) to form porphobilinogen (PBG) scispace.comfrontiersin.org. Four molecules of PBG are subsequently linked by hydroxymethylbilane (B3061235) synthase to form the linear tetrapyrrole hydroxymethylbilane nih.govscispace.comfrontiersin.org. This linear structure is then cyclized by uroporphyrinogen III synthase to form uroporphyrinogen III nih.govscispace.comfrontiersin.org. Uroporphyrinogen III is then decarboxylated by uroporphyrinogen decarboxylase to yield coproporphyrinogen III (CPgenIII) nih.govscispace.comfrontiersin.org.
Coproporphyrinogen III is then transported back into the mitochondria scispace.commdpi.comfrontiersin.orgahajournals.org. Within the mitochondria, CPgenIII is oxidized and decarboxylated by coproporphyrinogen oxidase to form protoporphyrinogen (B1215707) IX nih.govscispace.comfrontiersin.org. Protoporphyrinogen IX is further oxidized by protoporphyrinogen oxidase to generate protoporphyrin IX (PPIX) nih.govmdpi.comscispace.comfrontiersin.org. The final step of heme synthesis involves the insertion of ferrous iron (Fe²⁺) into the center of the protoporphyrin IX molecule, a reaction catalyzed by ferrochelatase (FECH), which is located on the matrix side of the inner mitochondrial membrane nih.govmdpi.comscispace.comfrontiersin.org. This reaction produces protoheme IX nih.govmdpi.com.
The transport of intermediates like ALA, CPgenIII, and PPIX across the mitochondrial membranes is crucial for the pathway's progression and involves specific transport proteins mdpi.commdpi.comresearchgate.net.
An overview of the heme biosynthesis pathway and its compartmentalization is illustrated below:
| Step | Reactants | Enzyme | Product | Location |
| 1 | Glycine + Succinyl-CoA | δ-Aminolevulinate Synthase (ALAS) | δ-Aminolevulinic Acid (ALA) | Mitochondria |
| 2 | 2x ALA | ALA Dehydratase | Porphobilinogen (PBG) | Cytosol |
| 3 | 4x PBG | Hydroxymethylbilane Synthase | Hydroxymethylbilane | Cytosol |
| 4 | Hydroxymethylbilane | Uroporphyrinogen III Synthase | Uroporphyrinogen III | Cytosol |
| 5 | Uroporphyrinogen III | Uroporphyrinogen Decarboxylase | Coproporphyrinogen III | Cytosol |
| 6 | Coproporphyrinogen III | Coproporphyrinogen Oxidase | Protoporphyrinogen IX | Mitochondria |
| 7 | Protoporphyrinogen IX | Protoporphyrinogen Oxidase | Protoporphyrin IX (PPIX) | Mitochondria |
| 8 | Protoporphyrin IX + Fe²⁺ | Ferrochelatase (FECH) | Heme (Protoheme IX) | Mitochondria |
Regulation of Heme Synthesis and Integration into this compound
Heme synthesis is tightly regulated to meet the cellular demand while avoiding the accumulation of free heme, which can lead to oxidative stress and damage researchgate.netresearchgate.netnih.govscispace.com. The regulation occurs at multiple levels, with the initial step catalyzed by ALAS being a key control point nih.govahajournals.org.
In mammals, there are two isoforms of ALAS: ALAS1, which is ubiquitously expressed and provides heme for housekeeping functions, and ALAS2, which is specific to erythroid cells and supports the high heme demand for hemoglobin synthesis nih.govahajournals.org. Heme itself acts as a negative regulator of ALAS activity and synthesis. High intracellular heme concentrations can decrease the stability of ALAS mRNA and inhibit the import of the ALAS enzyme into the mitochondria wikipedia.orgnih.gov. This feedback inhibition helps to control the rate of the entire pathway wikipedia.orgnih.gov.
The availability of iron also plays a significant role in regulating heme synthesis, particularly in erythroid cells where iron is essential for the final step catalyzed by ferrochelatase nih.govahajournals.org.
Beyond the synthesis pathway, the integration of heme into apoproteins is another crucial control step in heme metabolism researchgate.net. Once synthesized, heme is exported from the mitochondria to the cytosol and other cellular compartments where hemoproteins are located researchgate.net. The efficient incorporation of heme into newly synthesized apoproteins is necessary for the formation of functional hemoproteins and helps to prevent the buildup of free heme researchgate.net.
Gene Expression and Post-Translational Modifications of this compound
The production of functional this compound involves not only the synthesis of heme but also the expression, proper folding, and modification of the protein component (apoprotein) and the subsequent incorporation of heme.
Transcriptional and Translational Control Mechanisms
The expression of genes encoding hemoproteins, including cytochrome P450 enzymes, is subject to complex transcriptional regulation. The transcription of certain CYP genes can be induced by various factors, such as xenobiotics like phenobarbitone pnas.orgcore.ac.ukpnas.org. Studies have shown that phenobarbitone treatment can significantly increase the transcription of genes like cytochrome P-450b/e core.ac.ukpnas.org. This induction involves specific transcription factors that interact with regulatory regions in the gene promoters pnas.org.
Heme itself can also modulate the transcription of some hemoprotein genes. Research suggests that heme can act as a positive modulator of cytochrome P-450(b+e) mRNA transcription, potentially by influencing the binding of transcription factors to the gene's upstream regulatory region core.ac.ukpnas.org. In other contexts, heme has been shown to bind to transcription factors and regulate their activity, thereby coupling metabolic status to gene expression nih.govbiologists.comembopress.org.
Translational control also plays a role in determining the final amount of hemoprotein produced, although specific mechanisms for this compound are less detailed in the provided search results. However, the observation that protein synthesis inhibitors can block the induction of cytochrome P-450 suggests that ongoing translation is required for increased protein levels core.ac.ukpnas.org.
Protein Folding and Chaperone Interactions
Newly synthesized proteins must fold into their correct three-dimensional structures to be functional. This process can be challenging in the crowded cellular environment, and molecular chaperones play a vital role in assisting protein folding and preventing misfolding and aggregation nih.govbiomedpharmajournal.orgmpg.descnu.edu.cnfrontiersin.org.
Hemoproteins, including cytochrome P450 enzymes, require proper folding to achieve their native conformation and function oup.com. Some hemoproteins may rely on the assistance of chaperone proteins for efficient folding and maturation oup.com. Molecular chaperones typically interact with exposed hydrophobic surfaces of unfolded or partially folded polypeptides, shielding them from unproductive interactions and promoting correct folding pathways biomedpharmajournal.orgmpg.descnu.edu.cnfrontiersin.org. These interactions are often transient and regulated, sometimes coupled to ATP hydrolysis, allowing chaperones to bind and release their client proteins repeatedly until folding is complete nih.govbiomedpharmajournal.orgmpg.descnu.edu.cn.
Incorporation of Heme into Apoprotein H-450
The final step in the maturation of a functional hemoprotein is the incorporation of the heme prosthetic group into the apoprotein (the protein molecule without its heme cofactor) researchgate.netpnas.org. This process is crucial for the protein's activity, as the heme group is directly involved in its function wikipedia.orgwikipedia.org.
The incorporation of heme into apoproteins can occur spontaneously for some hemoproteins in vitro researchgate.net. However, for other hemoproteins, such as cytochrome P450, the process may be more complex and potentially influenced by the cellular environment or interacting proteins pnas.orgresearchgate.net. Studies involving the reconstitution of functional cytochrome P450 from its apoprotein and hemin (B1673052) (oxidized heme) in vitro demonstrate that this incorporation is feasible and can restore catalytic activity pnas.orgresearchgate.netrsc.org. The efficiency of this reconstitution can vary depending on the specific hemoprotein and the conditions pnas.orgrsc.orgacs.org. The presence of a significant fraction of apoprotein in some hemoprotein preparations suggests that heme incorporation is not always 100% efficient in vivo acs.org. The structural association of mitochondria (where heme is synthesized) and the endoplasmic reticulum (where many P450s are located) has been suggested to be functionally important for the synthesis of holocytochrome P450, potentially facilitating heme transfer and incorporation pnas.org.
Cellular Localization and Trafficking of this compound
The cellular localization and trafficking of proteins are fundamental processes that ensure their delivery to the correct intracellular compartments, enabling proper function. For hemoproteins, including the broader family of cytochromes P450, precise localization is crucial for their diverse roles in metabolism, electron transfer, and signaling psu.edumdpi.comnih.gov.
This compound has been specifically identified and purified from the soluble fraction of liver homogenates, indicating its presence in the cytosol nih.govnih.gov. This contrasts with the majority of cytochrome P450 enzymes in eukaryotes, which are typically membrane-bound proteins primarily localized to the endoplasmic reticulum (ER) and mitochondria psu.edunih.govnih.govresearchgate.net.
Subcellular Compartmentalization
While most mammalian cytochrome P450 enzymes are integral membrane proteins residing in the ER or inner mitochondrial membrane, they have also been observed in other subcellular locations, including the outer nuclear membrane, Golgi apparatus, peroxisomes, and the plasma membrane psu.edunih.govnih.govresearchgate.netresearchgate.net. The specific compartmentalization of P450 enzymes is vital for their function, often placing them in close proximity to their substrates and necessary electron transfer partners psu.edumdpi.com.
In contrast to these membrane-bound P450s, this compound is described as a soluble protein found in the cytosol nih.govnih.gov. The cytosol is a dynamic environment where many metabolic processes occur and serves as a hub for protein synthesis, folding, and initial sorting wikipedia.org. The presence of this compound in the cytosol suggests it may participate in reactions or interactions specific to this compartment, or it might be involved in transient interactions with other organelles.
Examples of Subcellular Localization for Cytochrome P450 Enzymes (for contextual comparison):
| Subcellular Compartment | Examples of Localized P450s (Contextual) | Notes | Source(s) |
| Endoplasmic Reticulum (ER) | Majority of microsomal P450s, CYP1A1, CYP2E1, CYP51 | Primary site for many drug metabolism and synthesis pathways. | psu.edunih.govnih.govresearchgate.net |
| Mitochondria | Mitochondrial P450s, some CYP1A1, CYP2E1, CYP2B1 | Involved in steroid synthesis and other metabolic processes. | psu.edunih.govnih.govembopress.orgrupress.org |
| Plasma Membrane | CYP2E1, some P450s from families 1-3 | Potential roles in signaling and immune responses. | psu.edunih.govnih.govresearchgate.net |
| Golgi Apparatus | CYP2E1, CYP51 (trafficking) | Involved in protein modification and sorting. | psu.edunih.gov |
| Nucleus | Some CYP1A1 variant | Suggested role in carcinogenesis. | nih.gov |
| Peroxisomes | Some P450s | Involved in lipid metabolism. | psu.edunih.gov |
| Cytosol | This compound, soluble CYP1A1 (under specific conditions) | Soluble fraction; specific functions may differ from membrane-bound forms. | nih.govnih.govpsu.edu |
The soluble nature of this compound distinguishes its compartmentalization from the predominantly membrane-associated cytochrome P450s. While the exact functional implications of its cytosolic localization are not fully elucidated in the provided search results, it suggests a role that does not necessitate stable integration into a lipid bilayer.
Mechanistic Insights into Hemoprotein H 450 Function
Redox Chemistry and Electron Transfer Pathways
Determination of Redox Potentials
The redox potential of the heme iron is a crucial thermodynamic parameter that influences the feasibility and direction of electron transfer. nih.gov For hemoproteins, this potential can span a very wide range, from +450 to -550 mV, reflecting the profound influence of the protein environment on the heme cofactor. nih.gov Factors such as the hydrophobicity of the heme-binding pocket, the nature of the axial ligands coordinating the iron, and protein-induced distortions of the porphyrin ring can significantly modulate the redox potential. nih.gov
A common method for determining reduction potentials in heme proteins involves equilibrating the protein with a redox-active dye of known potential. nih.gov By measuring the equilibrium concentrations of the oxidized and reduced forms of both the protein and the dye, typically via spectrophotometry, the reduction potential of the hemoprotein can be calculated without the need for direct electrochemical measurements, which can be complicated by issues like electrode surface contamination. nih.gov While specific redox potential values for H-450 are not detailed in the provided literature, the high oxidative power of the key catalytic intermediate, Compound I (formally FeO³⁺), is a well-established feature of the P-450 family, enabling it to oxidize a vast array of substrates. nih.gov
Electron Transfer Kinetics and Thermodynamics
The transfer of electrons from redox partners to the P-450 heme center is a dynamic process, often involving complex kinetics. nih.gov Studies on specific P-450 isoforms, such as CYP3A4, have revealed that the reduction process can be bi-exponential, suggesting the presence of multiple, distinct kinetic phases. nih.gov This complexity can arise from the enzyme existing in different conformational or spin states (high-spin and low-spin) that have different reducibility. nih.govnih.gov
The thermodynamics of electron transfer are governed by the difference in redox potentials between the electron donor and acceptor. For the electron transfer to be favorable, the potential of the donor must be more negative than that of the acceptor. The protein structure plays a critical role in facilitating these transfers. For instance, in NADPH-cytochrome P450 oxidoreductase (CPR), a key redox partner, a dynamic equilibrium between "open" and "closed" conformations is essential for efficient intramolecular and subsequent intermolecular electron transfer to the P-450. mdpi.com This conformational change is necessary to bring the flavin cofactors (FAD and FMN) within an appropriate distance for electron tunneling, a process that would be extremely slow otherwise. mdpi.com
Role of Interfacial Electron Transfer
The interaction is often driven by electrostatic forces between complementary charged residues on the surfaces of the two proteins. researchgate.net The formation of a transient, specific complex is required to correctly orient the redox centers. nih.gov The efficiency of this interfacial transfer can be influenced by the specific P-450 isoform, its substrate-bound state, and the ionic strength of the surrounding medium. nih.govnih.gov Studies on electron transfer between cytochromes and inorganic surfaces have also highlighted the critical importance of the molecular configuration and microenvironment at the interface in determining transfer rates. researchgate.net In multi-heme systems, the interfacial step from an electrode to the protein can sometimes be the rate-limiting factor in measurements, obscuring the intrinsic, and potentially much faster, intra-protein electron flow. ucl.ac.uk
Ligand Binding and Activation Mechanisms
The ability of the heme iron to bind small ligands, particularly molecular oxygen, is central to the function of hemoprotein H-450. wikipedia.orgwikipedia.org The binding of substrates and ligands can induce conformational changes and alter the electronic properties of the heme, which are key steps in the catalytic cycle. wikipedia.orgnih.gov
Binding Affinities and Kinetics for Relevant Ligands (e.g., O₂, CO, NO)
The ferrous (Fe²⁺) state of the P-450 heme iron can bind diatomic molecules like oxygen (O₂), carbon monoxide (CO), and nitric oxide (NO). wikipedia.orgwikipedia.orgnih.gov The study of these interactions provides insight into the structure and reactivity of the active site.
Oxygen (O₂): The binding of O₂ to the ferrous heme is the crucial first step in the activation process that leads to substrate oxidation. wikipedia.org This O₂-bound intermediate must then receive a second electron to proceed with catalysis. wikipedia.org
Carbon Monoxide (CO): CO typically binds with high affinity to the reduced heme iron, forming a complex that gives rise to the signature 450 nm absorbance peak. nih.govwikipedia.org This binding is generally inhibitory to the enzyme's monooxygenase activity. The kinetics of CO binding can be complex and are often used as a probe to study conformational changes and substrate interactions within the active site. nih.govdntb.gov.ua
Nitric Oxide (NO): NO is another small gaseous molecule that can bind to the heme iron. nih.gov The study of NO binding kinetics, often using techniques like flash photolysis and time-resolved spectroscopy, can reveal details about ligand diffusion within the protein and the formation of intermediate species. pnas.org
The affinity of a ligand for the protein is quantified by the dissociation constant (Kd), while the kinetics are described by the association (kon) and dissociation (koff) rate constants. While specific kinetic data for H-450 are limited, data from other P-450s and hemoproteins illustrate the typical range of these values. For example, spectral binding titrations for various ligands with CYP2A enzymes have shown Kd values ranging from the micromolar to millimolar range. researchgate.net
| Ligand | Binding Target | Significance | Typical Affinity/Kinetic Feature |
| **Oxygen (O₂) ** | Ferrous (Fe²⁺) Heme | Essential for catalytic function; activated for substrate oxidation. wikipedia.org | Binds transiently as part of the catalytic cycle. nih.gov |
| Carbon Monoxide (CO) | Ferrous (Fe²⁺) Heme | Forms a characteristic 450 nm peak; generally an inhibitor. wikipedia.org | Often exhibits high affinity and complex binding kinetics. nih.gov |
| Nitric Oxide (NO) | Ferrous (Fe²⁺) Heme | Used as a spectroscopic probe for active site dynamics. pnas.org | Displays very high affinity in many hemoproteins. nih.gov |
Molecular Dynamics of Ligand Entry and Exit
The catalytic site of cytochrome P-450 enzymes, including H-450, is typically buried within the protein structure, necessitating dynamic processes for substrate entry and product exit. Molecular dynamics (MD) simulations have provided significant insights into these mechanisms. aip.org These studies reveal that ligand transport is not a simple diffusion process but is regulated by the inherent flexibility and motion of the protein. aip.org
The entry and exit of ligands are often facilitated by transient tunnels or channels that open and close due to thermal fluctuations of the protein's structure. The process can be understood through models like conformational selection, where the ligand binds to pre-existing, accessible protein conformations, or induced fit, where the ligand's approach actively shapes a pathway. nih.gov Simulations of ligand escape from the heme pocket suggest that the process is largely entropy-driven. aip.org The presence of internal cavities within the protein creates a "geometrical entropy" that pushes the ligand toward the protein surface. The final escape is then controlled by the "gating" behavior of specific amino acid residues at the channel's exit, which modulate the size and accessibility of the opening. aip.org
Structural Changes Induced by Ligand Binding
The binding of a substrate molecule into the active site of a cytochrome P-450 induces significant and crucial structural changes. A primary event upon substrate binding is the displacement of a water molecule that typically occupies the sixth coordination position of the heme iron in the resting state. This displacement triggers a change in the electronic configuration of the heme iron, causing a transition from a low-spin (hexacoordinated) to a high-spin (pentacoordinated) state. This spin-state shift is a hallmark of P-450 substrate binding and can be readily observed using spectrophotometry as a "Type I" spectral shift. nih.gov
This electronic rearrangement is coupled with conformational changes in the protein backbone. The protein structure adjusts to accommodate the substrate, often enclosing it within the active site to shield the reactive chemistry from the solvent and position the substrate optimally for oxidation. This induced-fit mechanism ensures high specificity and efficiency in the catalytic reaction. nih.gov While some ligands may bind without causing the characteristic spin-state shift, their presence in the active site can be confirmed through competitive binding experiments. nih.gov
Catalytic Reaction Mechanisms
As an enzymatic hemoprotein, H-450 is presumed to follow the canonical catalytic cycle characteristic of cytochrome P-450 monooxygenases. mdpi.comtaylorandfrancis.com This complex cycle involves multiple steps and redox states of the central heme iron to activate molecular oxygen for substrate oxidation. The cycle begins with the binding of a substrate, followed by a series of electron and proton transfer events. nih.gov
The generally accepted P-450 catalytic cycle proceeds as follows:
Substrate Binding: The substrate binds to the active site, displacing the axial water ligand and causing a shift to a high-spin ferric (Fe³⁺) state.
First Electron Transfer: The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by receiving an electron from a redox partner, such as NADPH-cytochrome P450 reductase. nih.gov
Dioxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron, forming a ferrous-dioxygen complex.
Second Electron Transfer: A second electron is transferred to the ferrous-dioxygen complex. This forms a short-lived ferric-peroxo (Fe³⁺-O₂²⁻) species. nih.gov
Protonation and O-O Bond Cleavage: The peroxo species is protonated twice. This leads to the heterolytic cleavage of the O-O bond, releasing a molecule of water and generating the highly reactive primary oxidant. nih.gov
Substrate Oxidation: The potent oxidizing intermediate abstracts a hydrogen atom or attacks an electron-rich region of the substrate, subsequently transferring the oxygen atom to create the hydroxylated product.
Product Release: The product dissociates from the active site, and a water molecule re-binds to the heme iron, returning the enzyme to its initial resting state.
Reaction Intermediates Identification and Characterization
The P-450 catalytic cycle involves several transient reaction intermediates. The most critical of these is the principal oxidizing species known as Compound I (P450-I). nih.govnih.gov P450-I is a high-valent iron(IV)-oxo species with a porphyrin π-cation radical. nih.gov This intermediate is highly reactive and capable of hydroxylating even unactivated C-H bonds. nih.gov Its existence and role as the key oxidant have been confirmed through various spectroscopic techniques and kinetic studies. nih.gov
Following hydrogen abstraction from the substrate by Compound I, another intermediate is formed: an iron(IV)-hydroxide complex, often referred to as Compound II (P450-II), along with a substrate radical. nih.gov This step is followed by a rapid recombination (oxygen rebound) to yield the hydroxylated product. nih.gov Other key intermediates in the cycle include the ferric-peroxo and ferric-hydroperoxo species, which are precursors to the formation of Compound I. nih.gov
Role of the Heme Iron in Catalysis
The heme iron is the catalytic heart of this compound. oup.commdpi.com It serves as the binding site for molecular oxygen and is the epicenter of the electron transfers that enable oxygen activation. nih.gov Throughout the catalytic cycle, the iron atom cycles through several oxidation states, primarily Fe³⁺ and Fe²⁺, culminating in the highly oxidized Fe⁴⁺ state of Compound I. nih.govnih.gov
A defining feature of all P-450 enzymes, including H-450, is the axial ligation of the heme iron to a thiolate side chain from a cysteine residue. oup.comnih.govbiomedgrid.com This thiolate ligand plays a crucial role in catalysis. Its strong electron-donating ("push") character modulates the redox potential of the heme iron, making the reduction steps more favorable. It is also believed to be critical for the cleavage of the O-O bond, facilitating the formation of the reactive Compound I intermediate. biomedgrid.com
Proton Transfer and Coupled Processes
The heterolytic cleavage of the dioxygen bond to form Compound I and water is a critical step that is dependent on precisely controlled proton delivery to the active site. nih.gov The ferric-peroxo intermediate must be protonated twice to become a ferric-hydroperoxo species, which then undergoes O-O bond scission. nih.gov
This proton transfer is not a simple diffusion from the solvent but is mediated by a dedicated proton relay network within the enzyme. This network typically involves a chain of water molecules and specific amino acid residues. In many P-450s, a conserved threonine residue in the I-helix, located in the distal pocket above the heme, plays a key role as an acid-base catalyst, directly participating in the protonation of the bound dioxygen species. nih.gov The importance of this proton transfer pathway is underscored by site-directed mutagenesis studies, where altering key residues in this network can significantly impair or alter the enzyme's catalytic function. nih.gov
Enzyme Kinetics and Turnover Rates
The catalytic efficiency of cytochrome P-450 enzymes can be described using Michaelis-Menten kinetics. youtube.com Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the maximal rate (Vₘₐₓ). The turnover number (k꜀ₐₜ), also known as the total turnover number (TTN), quantifies the number of substrate molecules converted to product per enzyme molecule per unit of time and is a direct measure of the enzyme's catalytic prowess. khanacademy.org
Turnover rates for P-450 enzymes are highly variable, depending on the specific enzyme isoform, the nature of the substrate, and the efficiency of electron transfer from redox partners. While wild-type enzymes can have modest turnover rates, enzyme engineering efforts have produced highly active P-450 variants with significantly enhanced performance for specific reactions. nih.govnih.gov
Below is a table summarizing representative turnover numbers for reactions catalyzed by cytochrome P-450 enzymes.
| Enzyme | Substrate | Product | Turnover Number (TTN) or Rate |
| P450BM3 Variant | Benzyl Azide | Benzaldehyde | >10,000 TTN |
| P450BM3 System | 80 mM Substrate | Oxygenated Product | 40,000 TTN |
| Engineered P450 | Styrene | Cyclopropanated Product | Varies with substrate |
| Engineered P450 | Ethylbenzene | Aminated Product | Varies with substrate |
This table presents data based on findings for engineered cytochrome P450 enzymes to illustrate catalytic potential. nih.govnih.gov
Biological Roles and Physiological Significance of Hemoprotein H 450
Role in Metabolic Pathways (e.g., detoxification, biosynthesis of endogenous compounds)
A primary function of hemoprotein H-450 enzymes lies in their involvement in metabolic pathways, particularly in the biotransformation of both exogenous and endogenous compounds mdpi.comtaconic.com. They are key players in Phase I metabolism, typically introducing reactive or polar groups into substrates, often through oxidation reactions nih.govwikipedia.orgnih.gov. This modification generally increases the hydrophilicity of compounds, facilitating their excretion from the body nih.govnih.gov.
A critical role of CYPs is the detoxification of xenobiotics, which include drugs, toxins, and environmental chemicals taconic.comwikipedia.orgnih.govfrontiersin.orggithub.iomdpi.com. The liver is a major site for this activity, where CYPs metabolize a vast array of foreign substances before they are distributed throughout the circulatory system github.io. While often leading to detoxification, CYP-mediated biotransformation can sometimes result in the metabolic activation of compounds into reactive intermediates nih.govmdpi.com.
Beyond xenobiotics, this compound enzymes are vital for the biosynthesis and metabolism of numerous endogenous compounds essential for physiological function mdpi.comgithub.iomdpi.comresearchgate.net. These include:
Steroid hormones mdpi.comgithub.iomdpi.com
Vitamins (e.g., vitamin D) github.ioplos.org
The precise metabolic roles can vary significantly between different CYP isoforms, contributing to the diverse metabolic landscape within an organism mdpi.com.
Involvement in Cellular Signaling Pathways
This compound enzymes also participate in cellular signaling pathways, primarily by metabolizing signaling molecules. They are known to metabolize arachidonic acid into various eicosanoids, which act as important signaling molecules involved in inflammation, vascular tone, and other physiological processes mdpi.comresearchgate.net. For instance, CYP2J2 is the main arachidonic acid epoxygenase in the human heart, producing epoxyeicosatrienoic acids (EETs) that function as intracellular messengers in vascular tissues mdpi.com. CYPs also metabolize retinoic acid, a molecule crucial for neural development and axonal growth, by converting it into active metabolites that interact with nuclear receptors and influence gene transcription mdpi.com.
Interactions with Other Proteins and Macromolecules
The biological function of this compound enzymes is intrinsically linked to their interactions with other proteins and macromolecules. These interactions are crucial for electron transfer, allosteric modulation, and the formation of functional complexes nih.govacs.orgfrontiersin.org.
A key interaction is with NADPH-cytochrome P450 reductase (CPR), a membrane-bound protein that serves as the primary electron donor for most microsomal CYPs nih.govresearchgate.net. CPR accepts electrons from NADPH and transfers them to the CYP heme iron, a process essential for the catalytic cycle nih.govresearchgate.net. Another important interacting partner is cytochrome b5, which can also influence CYP activity, although its role is more complex and can involve allosteric effects or alternative electron transfer pathways nih.govacs.org.
Recent research has revealed that CYPs interact with a broader range of proteins beyond their classical redox partners. These include other drug-metabolizing enzymes like UDP-glucuronosyltransferases (UGTs) and epoxide hydrolase, suggesting the potential formation of metabolons or functional complexes that enhance metabolic efficiency nih.gov. Additionally, interactions with non-enzymatic proteins such as progesterone (B1679170) receptor membrane component 1 (PGRMC1) and serum albumin have been observed, which can modulate CYP-mediated metabolism through mechanisms that are still being elucidated nih.govacs.org.
Protein-Protein Interaction Networks
This compound enzymes operate within complex protein-protein interaction networks. Studies analyzing these networks, for example, using tools like the Search Tool for the Retrieval of Interacting Genes (STRING), have revealed extensive connectivity for specific CYP isoforms researchgate.net. Network analysis of CYP protein-protein interaction networks in different species like humans, mice, and rats has provided insights into the organization and collective function of these enzymes, highlighting central or "hub" proteins within the network rsc.orgresearchgate.net. These networks can be enriched with pathways related to xenobiotic/drug metabolism and endogenous metabolic and signaling pathways, demonstrating the integrated nature of CYP functions rsc.orgresearchgate.net.
Substrate Recognition and Specificity
The ability of this compound enzymes to metabolize a remarkably diverse range of substrates, while often exhibiting high regio- and stereoselectivity, is a key aspect of their function biorxiv.orgacs.org. Substrate recognition is determined by the enzyme's active site, which is typically a buried pocket connected to the solvent by access channels mdpi.compnas.org.
Six putative substrate recognition sites (SRSs) have been proposed based on structural and sequence analysis acs.orgpnas.orgnih.gov. These sites, dispersed along the primary structure, form the substrate-binding pocket and influence substrate specificity acs.orgnih.gov. Amino acid residues within these SRSs, particularly those near the heme center, play a critical role in determining which substrates can bind and how they are oriented for catalysis mdpi.comresearchgate.net. Studies involving site-directed mutagenesis have provided experimental evidence for the importance of specific residues in conferring substrate specificity and regioselectivity mdpi.comacs.org.
Conformational flexibility and dynamic changes in the enzyme structure are also increasingly recognized as important factors in substrate recognition and binding affinity biorxiv.orgbiorxiv.orgnih.gov. The active site can exist in different conformations, and the process of substrate binding may involve induced-fit mechanisms biorxiv.orgbiorxiv.org.
Evolutionary Conservation and Divergence of this compound Homologs
The this compound superfamily is ancient, with members found across diverse life forms, suggesting their presence in a common ancestor nih.govfrontiersin.org. The evolution of this superfamily has been shaped by processes such as gene duplication, which has led to the expansion and diversification of CYP genes in various lineages plos.orgnih.govplos.orgnih.govresearchgate.net.
While the basic P450 fold and catalytic mechanism are largely conserved, significant divergence exists in substrate specificity and regulatory mechanisms, reflecting adaptation to different environments and physiological needs nih.gov. The number of CYP genes varies widely among species, highlighting the impact of evolutionary pressures plos.orgplos.org. For instance, plant CYPs have diversified significantly and are involved in plant-specific pathways, including the biosynthesis of specialized metabolites frontiersin.orgnih.gov. In vertebrates, the diversification of detoxification-type CYPs appears to have occurred independently multiple times from biosynthesis-type genes, potentially reflecting the evolutionary arms race with environmental chemicals plos.org.
Phylogenetic Analysis of this compound
Phylogenetic analysis is a fundamental tool used to study the evolutionary relationships and classification of this compound enzymes frontiersin.orgnih.govplos.orgnih.govmcmaster.camdpi.com. By comparing amino acid or nucleotide sequences, phylogenetic trees can be constructed to infer evolutionary history, identify gene duplication events, and group CYPs into families and subfamilies based on sequence similarity frontiersin.orgnih.govtaconic.comnih.gov. The universally recognized classification system for CYPs is based on phylogenetic relationships, with families sharing greater than 40% amino acid identity and subfamilies sharing greater than 55% identity nih.govtaconic.com.
Adaptation and Speciation in Different Organisms
Research into the role of this compound (Cystathionine beta-synthase) in the adaptation and speciation of different organisms is a complex area, primarily focusing on the evolutionary conservation and variation of the CBS gene and its protein product across diverse taxa. The fundamental role of CBS in the transsulfuration pathway, essential for cysteine biosynthesis and homocysteine detoxification, suggests its critical importance for survival across a wide range of life forms uniprot.orgnih.govepfl.ch. Variations in the activity or regulation of CBS could theoretically confer adaptive advantages in environments where sulfur amino acid availability or homocysteine levels are significant selective pressures.
While CBS is found in various organisms, including mammals like rats and humans, as well as microorganisms such as Mycobacterium tuberculosis, detailed research findings and specific data tables directly demonstrating how variations in this compound (CBS) structure, function, or regulation have specifically driven adaptation to particular environmental niches or contributed to speciation events across different organisms are not extensively detailed in the currently available search results researchgate.netuniprot.orgepfl.ch. Studies have characterized CBS from different species and examined its biochemical properties and regulation researchgate.netnih.gov. For instance, the inferred amino acid sequences of rat liver CBS and rat liver this compound are identical, confirming their equivalence researchgate.netresearchgate.net. The presence of CBS in organisms like M. tuberculosis and its identification under different growth conditions (e.g., within macrophages) hint at its potential involvement in the organism's adaptation to its environment, but specific data linking this directly to speciation or broader adaptation mechanisms across diverse organisms through variations in the protein itself are not provided epfl.ch.
Advanced Methodologies for Hemoprotein H 450 Research
Spectroscopic Techniques for Characterization
Spectroscopy offers a non-invasive means to probe the intricate details of hemoprotein H-450 and other heme-containing proteins. By analyzing the interaction of electromagnetic radiation with the heme group and its surroundings, researchers can gain a comprehensive understanding of the protein's various states and dynamics.
UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for the initial characterization and identification of hemoproteins, including those exhibiting H-450 characteristics. The heme prosthetic group gives rise to characteristic absorption bands in the UV-Vis region, which are highly sensitive to the oxidation state, ligation, and spin state of the heme iron, as well as the protein's conformation bioinformation.netbio2db.comuniprot.orgwikipedia.org.
A prominent feature in the UV-Vis spectrum of hemoproteins is the Soret band (or B band), typically located near 400 nm bioinformation.netbio2db.comwikipedia.org. Changes in the position and intensity of the Soret band are indicative of alterations in the electronic structure of the heme macrocycle, often triggered by changes at the iron center or interactions with the protein environment. For this compound, the defining characteristic is the Soret peak at approximately 450 nm in the reduced state, particularly when complexed with carbon monoxide in the case of canonical P450s, although some H-450 isolates show this peak upon simple reduction bidd.groupuio.no. Oxidized H-450 has been observed with a Soret peak around 428 nm idrblab.netbidd.group.
Other features in the UV-Vis spectrum include the less intense Q-bands (or α and β bands) in the 500-600 nm region, which are also sensitive to the heme's electronic state bioinformation.netbio2db.com. The alkaline form of reduced H-450 showed Soret, beta, and alpha peaks at 448, 540, and 571 nm, respectively, while the acid form exhibited peaks at 425, 530, and 558 nm idrblab.net. These spectral shifts upon changes in pH highlight the sensitivity of the heme environment to external conditions.
UV-Vis spectroscopy is routinely used to monitor ligand binding, reduction and oxidation processes, and protein-ligand interactions by observing the resulting spectral changes bio2db.comuniprot.orgwikipedia.org. Difference spectra, obtained by subtracting the spectrum of the protein in one state from another, can reveal subtle changes and are particularly useful for identifying ligand binding events.
An interactive table summarizing characteristic UV-Vis absorption peaks for different states of this compound (based on available data) could be presented here:
| State of this compound | Soret Band (nm) | Beta Band (nm) | Alpha Band (nm) | Notes |
| Oxidized | ~428 | ~550 | Not specified | Broad beta band idrblab.netbidd.group |
| Reduced (Alkaline form) | 448 | 540 | 571 | pH-dependent idrblab.netuio.no |
| Reduced (Acid form) | 425 | 530 | 558 | pH-dependent idrblab.netuio.no |
| Reduced + CO | ~420 (H-420) | Not specified | Not specified | Observed for some forms uio.no |
Note: This table is based on specific observations of H-450 isolates and may not be universally applicable to all proteins referred to by this term.
Resonance Raman (rR) Spectroscopy
Resonance Raman (rR) spectroscopy is a powerful vibrational spectroscopic technique that provides highly specific information about the heme prosthetic group and its immediate protein environment. By tuning the excitation wavelength to coincide with an electronic absorption band of the heme (like the Soret or Q-bands), the Raman scattering from heme vibrations is selectively enhanced, allowing detailed analysis even in complex biological samples.
rR spectroscopy is particularly valuable for determining the oxidation state, spin state, and coordination number of the heme iron. Specific vibrational modes of the porphyrin ring act as marker bands, with their frequencies sensitive to these parameters. For instance, high-frequency modes (1300-1700 cm⁻¹) are indicative of the porphyrin core size, which changes with the spin state of the iron. Low-frequency modes (< 800 cm⁻¹) can provide information about the iron-axial ligand stretching vibrations (e.g., Fe-S bond in P450s or Fe-N bond to histidine) and porphyrin-protein interactions.
rR spectroscopy can also probe the vibrations of peripheral substituents of the heme, such as vinyl and propionate (B1217596) groups, offering insights into their conformation and interactions with the protein pocket. Time-resolved rR spectroscopy, using pulsed lasers, allows for the study of transient intermediates and structural changes that occur during the catalytic cycle of hemoproteins, providing a link between heme chemistry and protein dynamics.
Research findings using rR spectroscopy on hemoproteins have provided detailed structural information, including the geometry of the Fe-O-O fragment in oxygen-binding proteins and the effects of hydrogen bonding interactions within the heme pocket.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, making it highly suitable for investigating the paramagnetic states of hemoproteins. The heme iron can exist in various oxidation and spin states, some of which are paramagnetic (e.g., high-spin ferric Fe³⁺, low-spin ferric Fe³⁺, and some ferrous Fe²⁺ states like the NO complex).
EPR spectra provide information about the electronic environment and local symmetry around the paramagnetic center, as well as interactions with nearby nuclei (hyperfine coupling). This allows researchers to identify the spin state of the heme iron, characterize the nature of the axial ligands, and detect conformational changes in the protein that affect the heme site.
For this compound, EPR studies have been used to investigate the spin state of the oxidized form and the nature of its axial ligands idrblab.net. Comparison of the EPR signal of oxidized H-450 with that of cytochrome P-450 and model compounds indicated the presence of a thiolate anion at the 5th coordination position of the heme, consistent with its relation to the P-450 family idrblab.net. EPR also revealed the existence of interconvertible acid and alkaline forms of oxidized H-450, each with distinct g-values (alkaline: g = 1.910, 2.28, 2.424; acid: g = 1.867, 2.31, 2.507), further supporting the influence of the protein environment on the heme electronic structure idrblab.net.
Advanced EPR techniques, such as hyperfine spectroscopy, offer even more detailed insights into the interactions between the paramagnetic iron and surrounding nuclei from the porphyrin, axial ligands, and protein residues.
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample in the presence of a magnetic field applied parallel to the direction of light propagation. MCD is an exceptionally sensitive technique for probing the electronic states and structures of metal centers in proteins, including the heme iron in hemoproteins.
MCD spectra are particularly valuable for determining the oxidation state, spin state, and ligation state of the heme iron, often providing more definitive information than UV-Vis or EPR alone. MCD can detect electronic transitions that are weak or hidden in conventional absorption spectra and can help distinguish between overlapping bands.
Studies using MCD spectroscopy on hemoproteins have successfully characterized various heme states and the nature of axial ligands. For ferric heme proteins, MCD is highly capable of determining both oxidation and spin state. Low-temperature and high-field MCD measurements are particularly powerful for studying the ground-state magnetic properties of individual heme centers. MCD has been used to probe the coordination structure and distinguish between five- and six-coordinate ferric high-spin heme proteins.
Research on this compound using MCD spectroscopy has been reported, with studies comparing its active site structure to that of cytochrome P-450, highlighting the sensitivity of MCD to pH effects on the heme environment. MCD confirmed a five-coordinate, high-spin, ferric resting state for related hemoproteins like Dap1p and mPGRMC1p, indicating a single axial amino acid ligand, and helped identify the likely nature of this ligand.
Mössbauer Spectroscopy (if applicable)
Mössbauer spectroscopy is a nuclear spectroscopic technique that provides specific information about the electronic and magnetic environment of an atomic nucleus, most commonly applied to iron-containing compounds using the ⁵⁷Fe isotope. For hemoproteins, Mössbauer spectroscopy is a powerful tool for characterizing the oxidation state, spin state, and local symmetry of the heme iron, as well as investigating its vibrational dynamics.
The parameters obtained from Mössbauer spectra, such as the isomer shift, quadrupole splitting, and magnetic hyperfine splitting, are sensitive to the electron density at the iron nucleus, the electric field gradient, and the magnetic field at the nucleus, respectively. These parameters provide detailed insights into the bonding and electronic structure of the heme iron.
Mössbauer spectroscopy has been successfully applied to various hemoproteins, including cytochrome P-450, to study different redox and ligand-bound states. High-field Mössbauer spectroscopy, in particular, can provide unique information about the magnetic properties and electronic ground state of paramagnetic heme iron centers. Studies have used Mössbauer spectroscopy to investigate high-spin ferrous heme proteins, revealing intricate patterns of electric and magnetic hyperfine interactions that imply low symmetry at the heme iron.
While specific Mössbauer studies solely focused on a protein explicitly named "this compound" were not prominently found in the immediate search results, the technique's applicability to cytochrome P-450 and other hemoproteins with similar heme environments suggests its potential utility in the comprehensive characterization of this compound, especially given its proposed relationship to P450s idrblab.netuio.no. Mössbauer spectroscopy has been used to study Fe⁴⁺ heme proteins and high-spin ferrous heme proteins, states relevant to catalytic cycles.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is an element-selective technique that probes the electronic structure and local atomic environment around a specific element, such as the iron atom in the heme group. XAS experiments typically involve measuring the absorption of X-rays as a function of energy near the absorption edge of the element of interest.
XANES focuses on the energy region near the absorption edge and is sensitive to the oxidation state, coordination number, and geometry of the absorbing atom, as well as the covalent character of its bonds. Features in the XANES spectrum, such as pre-edge peaks and the shape of the main edge, provide information about the unoccupied electronic states and transitions from core levels.
EXAFS, which analyzes the oscillations in the absorption spectrum at higher energies above the edge, provides information about the distances, types, and coordination numbers of neighboring atoms around the absorbing atom. This allows for the determination of bond lengths and structural details of the heme site.
XAS is a valuable tool for studying hemoproteins in various states, including different oxidation and ligation states. It can provide insights into the spin state of the heme iron and the geometry of ligand binding. Time-resolved XAS, often utilizing pulsed X-ray sources like X-ray free-electron lasers (XFELs), enables the study of transient structural changes and dynamics during protein reactions on ultrafast timescales.
Research using XANES on oxygenated hemoproteins like cytochrome P-450, horseradish peroxidase, and myoglobin (B1173299) has revealed similarities in site symmetry and Fe-O-O bond angles, while subtle differences in edge features reflect variations in Fe-ligand bonding character. Time-resolved XAS studies have provided insights into processes like ligand dissociation and spin state changes in hemoproteins. XAS is particularly useful for studying proteins in solution, complementing crystallographic data.
Computational Approaches and Simulations
Computational methods and simulations have become powerful tools in dissecting the intricate mechanisms of this compound enzymes, offering insights that complement experimental studies. These approaches allow researchers to model enzyme structure, dynamics, substrate binding, and catalytic reactions at an atomic level. frontiersin.orgacs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are extensively used to explore the dynamic behavior of hemoprotein H-450s. These simulations provide insights into protein conformational changes, the opening and closing of substrate access channels, and the interactions between the enzyme and its ligands or substrates. mdpi.comresearchgate.netrsc.orgnih.govoup.commdpi.comnih.gov MD simulations can reveal how amino acid mutations influence protein three-dimensional structures and dynamics, impacting enzyme function. plos.org Furthermore, MD can be used to investigate substrate binding poses and explore the flexibility of the active site and surrounding loops. rsc.orgnih.gov
Studies utilizing MD simulations have, for instance, investigated the substrate-binding channel dynamics in specific cytochrome P450s, revealing how the channel opens to allow substrate entry researchgate.netnih.gov. MD simulations have also been employed to understand the factors driving substrate selectivity and the positioning of substrates within the binding pocket relative to the heme group. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying the complex chemical reactions catalyzed by hemoprotein H-450s. nih.govrsc.orgnih.gov These methods treat the catalytically active site, including the heme cofactor and the substrate, with high-level quantum mechanical calculations, while the larger protein environment is described by less computationally expensive molecular mechanics force fields. nih.govrsc.org This allows for accurate modeling of bond breaking and formation events at the active site while still accounting for the influence of the protein environment on reactivity and selectivity. rsc.orgnih.govacs.orgacs.org
QM/MM calculations have provided valuable insights into the electronic structure of the reactive intermediates, such as Compound I (Cpd I), and the energy barriers of key steps in the catalytic cycle, such as hydrogen atom abstraction. rsc.orgnih.govacs.orgacs.orgmdpi.comacs.org They have been used to model the metabolism of various substrates, including drug molecules, and to rationalize experimentally observed selectivity. nih.govacs.org
Density Functional Theory (DFT) Calculations
Density functional theory (DFT) calculations are frequently applied to investigate the electronic structure and reactivity of the this compound active site, particularly focusing on the heme cofactor and its interaction with substrates and intermediates. mdpi.comnih.govacs.orgmdpi.comfrontiersin.orgacs.orgresearchgate.net DFT can be used to clarify reaction mechanisms, calculate activation energy barriers, and study the nature of the Fe-S bond between the heme iron and the conserved cysteine ligand. mdpi.comacs.orgresearchgate.net
DFT calculations have been used to explore the biotransformation pathways of various compounds catalyzed by cytochrome P450s, providing details on the reaction steps and the relative energies of intermediates and transition states. mdpi.comresearchgate.net Studies have also employed DFT to investigate the effect of the protein environment and specific residues on the electronic structure and reactivity of the key oxidizing species, Compound I. acs.orgmdpi.comacs.org
Bioinformatic Analysis for Heme-Binding Prediction
Bioinformatic analysis plays a crucial role in identifying potential this compound sequences within large datasets and predicting functional features, including heme-binding sites. nih.govpomics.com Sequence analysis, including the identification of conserved motifs, is fundamental in recognizing members of the cytochrome P450 superfamily. nih.govpomics.com
Computational tools and databases are utilized to scan proteomes for characteristic heme-binding motifs. pomics.com While sequence similarity is a primary indicator, bioinformatics also employs structural modeling and phylogenetic analysis to infer function and substrate specificity. nih.gov Advanced methods, such as co-evolutionary analysis, can identify networks of co-evolved residues within P450s that are associated with specific functions, including heme binding. plos.org Tools like AlphaFold have also shown capabilities in predicting the structure of heme-binding sites. oup.com
Protein Engineering and Site-Directed Mutagenesis
Protein engineering, particularly through site-directed mutagenesis, is a powerful experimental approach used to modify the structure and function of this compound enzymes. By introducing specific amino acid substitutions, researchers can alter substrate specificity, improve catalytic efficiency, enhance stability, or even engineer novel catalytic activities. nih.govmdpi.comrsc.orgoup.compreprints.orgnsf.govacs.orgresearchgate.net
Rational Design of this compound Variants
Rational design involves making targeted mutations based on existing structural, mechanistic, and computational insights into the enzyme's function. mdpi.comrsc.orgpreprints.org This approach contrasts with directed evolution, which relies on random mutagenesis and high-throughput screening. Rational design allows for a more deliberate modification of specific properties by targeting residues known or predicted to be involved in substrate binding, catalysis, or structural stability. nih.govmdpi.comrsc.orgpreprints.orgnsf.govresearchgate.netnih.gov
Computational methods, such as molecular dynamics simulations and docking studies, often guide rational design by providing information about the active site architecture, substrate interactions, and the potential impact of mutations. oup.comrsc.orgpreprints.orgresearchgate.net Rational design strategies have been successfully applied to engineer this compound variants with improved activity towards non-native substrates, altered regioselectivity and stereoselectivity, and enhanced stability under various conditions. nih.govmdpi.comrsc.orgoup.compreprints.orgnsf.govresearchgate.netcaltech.edu Examples include engineering variants for the oxidation of small alkanes or polycyclic aromatic hydrocarbons, or for catalyzing non-natural reactions like C-H amination. oup.compreprints.orgnsf.govcaltech.edu
Table 1: Examples of Rational Design Strategies and Outcomes in Cytochrome P450 Engineering
| Strategy | Target Residues/Region | Goal | Outcome/Observed Effect | Source |
| Site-directed mutagenesis | Active site residues (e.g., F87, Y96) | Enhance activity towards polycyclic aromatic hydrocarbons | Increased NADH turnover rates, altered product distribution. | oup.com |
| Targeted mutagenesis | Active site residues (e.g., F87, A328) | Improve regio-, stereo-, and chemoselectivity with specific substrates | Minimal libraries with improved catalytic properties. | researchgate.net |
| Disrupting proton relay network | Key proton transfer residues (e.g., T268, H266, E267, T438) | Enhance C-H amination efficiency | Suppressed unproductive pathways, improved catalytic performance. | preprints.orgnsf.gov |
| Alterations to heme environment | Loop surrounding heme-ligating cysteine | Optimize nitrene transfer activity | Enhanced efficiency and selectivity in C-H amination. | preprints.org |
| Mutation of active site residues based on structural/computational analysis | F169, T296 | Improve oxidative demethylation of lignin-derived aromatic aldehydes | Enhanced substrate binding and catalytic efficiency. | preprints.org |
Rational design, often in conjunction with computational predictions, allows for a directed approach to improving specific enzymatic properties, contributing significantly to the application of hemoprotein H-450s in biocatalysis and synthetic biology.
Cofactor Replacement and Analog Insertion
Cofactor replacement and analog insertion techniques are valuable tools for probing the structural and functional roles of the heme group within hemoproteins, including this compound and related cytochrome P-450s. These methods involve removing the native iron protoporphyrin IX (heme b) cofactor and replacing it with either the same cofactor or synthetic analogs containing different metals or modified porphyrin structures. mdpi.comnih.govwisc.edu
For hemoproteins with noncovalently bound hemes, such as this compound and many P450s, the heme can be extracted using chemical methods, typically involving organic solvents under acidic conditions. rsc.orgescholarship.org While methods like acid-acetone precipitation and methyl ethyl ketone (MEK) extraction have been employed, they can sometimes lead to protein denaturation or aggregation, particularly with less stable proteins. rsc.orgescholarship.org Alternative approaches, such as prosthetic group transfer to a high-affinity apo-hemoprotein like apomyoglobin, offer gentler means of heme removal. rsc.orgescholarship.org
Once the apo-protein (the protein without its heme cofactor) is obtained, it can be reconstituted with various metalloporphyrins. This allows researchers to study the impact of the metal ion and porphyrin structure on the hemoprotein's spectral properties, stability, and potential catalytic activities. For instance, substituting the native iron with other metals like cobalt or manganese can yield spectroscopically distinct species, facilitating studies using techniques such as EPR and resonance Raman spectroscopy. mdpi.comwisc.edunih.gov
Studies on cytochrome P450s have demonstrated that the insertion of non-native metalloporphyrins can lead to altered or even novel catalytic functions. mdpi.com For example, manganese-substituted myoglobin has shown oxidative reactivity not present in the native iron-containing protein. mdpi.com While specific detailed research findings on cofactor replacement directly applied to this compound in isolation are limited in the provided sources, the established relationship between H-450 and the P450 family suggests that these techniques are applicable. The ability to replace the protoheme IX cofactor in H-450 nih.gov allows for investigations into how the metal center influences its unique spectral properties and potential, albeit not fully understood, biological roles.
The challenge with membrane-bound P45 enzymes, which are less stable, has led to the development of endogenous insertion methods where the protein is expressed in a system capable of incorporating non-native metalloporphyrins during biosynthesis. nih.govwisc.edu While this compound is described as soluble nih.govvulcanchem.com, advancements in cofactor insertion techniques for various hemoproteins provide a broader toolkit for studying its heme environment and potential interactions.
Proteomic and Biochemical Techniques for Discovery and Interaction Studies
Proteomic and biochemical techniques have been instrumental in the discovery, purification, and characterization of hemoproteins like this compound and for studying their interactions with other molecules. The initial identification and purification of this compound from liver cytosol involved a multi-step biochemical process including homogenization, centrifugation, ammonium (B1175870) sulfate (B86663) fractionation, and various chromatography techniques such as diethylaminoethylcellulose chromatography and density gradient centrifugation. nih.govvulcanchem.com These classical biochemical methods are fundamental for isolating the protein of interest from complex biological mixtures and assessing its purity. Gel electrophoresis experiments further revealed that this compound is composed of two nonidentical subunits. nih.gov
Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are crucial for the identification and characterization of hemoproteins based on their distinct Soret and Q bands, which arise from the heme cofactor. vulcanchem.comportlandpress.comnih.gov The characteristic 450 nm Soret peak of reduced, CO-bound this compound was key to its initial discovery and differentiation. nih.govvulcanchem.comwikipedia.orgresearchgate.net Differences in spectral properties under varying conditions, such as pH, provide insights into the heme environment and its sensitivity to external factors. nih.govvulcanchem.comoup.com For example, reduced this compound exhibits distinct spectral forms depending on pH. nih.govvulcanchem.comoup.com
| State | pH Condition | Soret Peak (nm) | Beta Peak (nm) | Alpha Peak (nm) |
| Oxidized | - | 428 | Broad around 550 | - |
| Reduced (Alkaline) | pH 8.0 | 448 | 540 | 571 |
| Reduced (Acid) | pH 6.0 | 425 | 530 | 558 |
Table 1: Spectral Characteristics of this compound nih.govvulcanchem.comoup.com
Beyond basic characterization, biochemical and proteomic approaches are used to investigate hemoprotein interactions. For cytochrome P450s, protein-protein interactions with redox partners like NADPH-cytochrome P450 reductase are essential for their catalytic activity. mdpi.comfrontiersin.org Studies using techniques like stopped-flow spectrophotometry have been employed to monitor the kinetics of ligand binding and conformational changes in P450s, providing insights into their interaction mechanisms. frontiersin.org While specific interaction partners for this compound are not extensively detailed in the provided results, proteomic techniques such as co-immunoprecipitation coupled with mass spectrometry could be applied to identify proteins that interact with H-450 in its native cellular environment.
Furthermore, spectroscopic methods like Electron Paramagnetic Resonance (EPR) have been utilized to study the coordination environment of the heme iron in this compound, confirming the presence of a thiolate ligand. nih.govoup.com Pulsed EPR techniques, such as HYSCORE, can resolve signals from nearby hydrogens, including those from axial water ligands or interacting molecules, providing detailed information about the active site structure and ligand binding. nih.gov These techniques are valuable for understanding how small molecules or other proteins might interact with the heme center of this compound.
The application of these diverse biochemical and proteomic techniques allows for the isolation, detailed characterization, and investigation of the interaction networks of hemoproteins like this compound, contributing to a deeper understanding of their structure, function, and cellular roles.
Potential Research Applications and Future Directions for Hemoprotein H 450 Studies
Biocatalysis and Industrial Enzyme Development
The exceptional catalytic capabilities of hemoprotein H-450 enzymes make them highly attractive for industrial applications, particularly in the synthesis of fine chemicals, pharmaceuticals, and other high-value compounds. longdom.orglongdom.org They can perform a wide range of oxidative reactions, such as hydroxylation, epoxidation, and dealkylation, often on complex molecules and under mild conditions. longdom.orgnih.gov This versatility is a significant advantage over traditional chemical synthesis, which can require harsh reaction conditions and may lack the specificity of enzymatic catalysis.
One of the most successful industrial applications of a P450 enzyme is in the production of pravastatin, a cholesterol-lowering drug, using Streptomyces carbophilus CYP105A3. nih.gov Another notable example is the use of an engineered P450 in a key step of the semi-synthetic production of the antimalarial drug artemisinin (B1665778). longdom.org Beyond pharmaceuticals, P450s have potential applications in bioremediation for the degradation of environmental pollutants and in the synthesis of natural products like fragrances and flavorings. longdom.orglongdom.orgnih.gov However, the practical application of these enzymes on an industrial scale has been hampered by challenges such as low stability, low activity, and dependence on co-factors. nih.gov
| Industrial Application Area | Example P450-mediated Process | Significance |
| Pharmaceuticals | Production of pravastatin | Enables efficient and stereoselective synthesis of a widely used drug. nih.gov |
| Pharmaceuticals | Synthesis of artemisinin precursor | Key step in the production of a vital antimalarial medication. longdom.org |
| Bioremediation | Degradation of environmental contaminants | Offers a green chemistry approach to cleaning up pollutants. longdom.orgnih.gov |
| Fine Chemicals | Synthesis of fragrances and flavors | Provides a biocatalytic route to high-value specialty chemicals. nih.gov |
Engineered this compound for Specific Reactions
To overcome the limitations of naturally occurring P450 enzymes and to expand their catalytic repertoire, researchers have increasingly turned to protein engineering. nih.goveurekalert.org Techniques such as directed evolution and rational design have been successfully employed to improve enzyme stability, activity, and substrate specificity. nih.gov
Directed evolution, which mimics the process of natural selection in a laboratory setting, has been particularly powerful. eurekalert.org This approach involves generating a large library of P450 variants through random mutagenesis and then screening for enzymes with desired properties. Through this method, scientists have been able to "train" P450 enzymes to perform novel, non-natural reactions of interest to the pharmaceutical industry, such as the formation of new carbon-nitrogen bonds. eurekalert.org For instance, engineered P450s have been developed to catalyze carbene and nitrene transfer reactions, which are not known in the natural biological world but are valuable in synthetic chemistry. nih.gov These engineered biocatalysts can provide sustainable alternatives to traditional chemical catalysts for the synthesis of complex molecules. mdpi.com
Rational design, on the other hand, relies on a detailed understanding of the enzyme's structure and mechanism to make targeted amino acid substitutions. mdpi.com This knowledge-based approach has been used to enhance the catalytic efficiency of P450s for specific substrates and to alter their regioselectivity. mdpi.com The combination of rational design and directed evolution often proves to be a highly effective strategy for developing bespoke P450 biocatalysts for specific industrial needs.
| Engineering Strategy | Description | Outcome Example |
| Directed Evolution | Involves random mutagenesis and screening to select for improved enzyme variants. nih.gov | Creation of P450s that catalyze novel C-N bond formation. eurekalert.org |
| Rational Design | Utilizes knowledge of protein structure and function to make specific, targeted mutations. mdpi.com | Enhancement of catalytic efficiency and alteration of regioselectivity for specific substrates. mdpi.com |
| Hybrid Approaches | Combines both directed evolution and rational design. | Development of highly optimized P450s for specific industrial applications. |
Development of Biosensors and Bioelectronic Devices
The ability of this compound enzymes to interact with a vast number of compounds has led to their application in the development of biosensors. nih.govnih.gov These biosensors can be used for a variety of purposes, including environmental monitoring, drug discovery, and clinical diagnostics. nih.gov A P450-based biosensor typically involves immobilizing the enzyme on an electrode. nih.gov When the target substrate binds to the P450, it can trigger an electrochemical response that can be measured, allowing for the detection and quantification of the substance. researchgate.net
A key advantage of using P450s in biosensors is their potential for high sensitivity and selectivity. nih.gov By choosing the appropriate P450 isoform, a biosensor can be tailored to detect a specific drug or environmental pollutant. nih.gov For example, these biosensors are being explored as tools for the rapid screening of new drug candidates for their metabolic profiles, which is a critical step in the drug development process. nih.gov Furthermore, P450 biosensors could provide a low-cost and portable method for monitoring levels of therapeutic drugs in patients, aiding in personalized medicine. nih.gov
Challenges in the development of P450 biosensors include ensuring the stability of the immobilized enzyme and achieving efficient electron transfer between the enzyme and the electrode surface. nih.gov Researchers are exploring various immobilization strategies and the use of nanomaterials to enhance the performance and stability of these devices. nih.gov
Model Systems for Fundamental Biological Processes
Beyond their direct applications, this compound enzymes serve as invaluable model systems for studying fundamental biological processes. princeton.edu Their complex catalytic cycle, which involves the activation of molecular oxygen and the transfer of electrons from a redox partner, provides a rich platform for investigating enzyme kinetics and reaction mechanisms. researchgate.netwikipedia.org The study of P450s has significantly contributed to our understanding of how enzymes achieve their remarkable catalytic power and specificity. princeton.edu
Unresolved Questions and Emerging Research Avenues
Despite decades of research, many questions surrounding this compound remain. These unanswered questions are driving new avenues of investigation, promising to further expand our knowledge and application of these versatile enzymes.
Interplay with Other Cellular Systems
While much is known about the direct interactions of P450s with their substrates and redox partners, their broader interplay with other cellular systems is less understood. nih.gov Mammalian P450s are primarily located in the endoplasmic reticulum, and there is growing evidence that they exist as part of larger multi-protein complexes. nih.gov The composition and functional significance of these complexes are still being investigated. It is thought that interactions between different P450 isoforms (P450-P450 interactions) can influence their metabolic activity. nih.gov
Future research will likely focus on elucidating the complex network of protein-protein interactions involving P450s within the cell. Understanding how these interactions modulate P450 function is crucial for a complete picture of drug metabolism and its regulation. This knowledge could have significant implications for predicting drug-drug interactions and understanding inter-individual variability in drug response. researchgate.net
Exploration of Novel Physiological Roles
This compound, a distinct form of cytochrome P-450 purified from rat liver cytosol, presents a unique structural feature that suggests the potential for novel physiological roles beyond those traditionally ascribed to the broader cytochrome P-450 superfamily. nih.gov This distinction lies in the presence of an endogenous nitrogenous ligand at the 6th coordination position of the heme iron, a characteristic that sets it apart from many other P-450 enzymes. nih.gov While the full implications of this structural variance are still under investigation, it opens up new avenues for research into its specific functions within the cell.
The broader family of cytochrome P450 enzymes are well-established as crucial players in the metabolism of a vast array of both endogenous and exogenous compounds. mdpi.commdpi.com These hemeproteins are involved in critical physiological processes, including the synthesis of steroid hormones, fatty acids, and prostaglandins, as well as the detoxification of foreign substances. aacrjournals.orgnih.gov Given that this compound is a member of this superfamily, it likely participates in similar metabolic pathways. However, its unique molecular architecture may tailor its substrate specificity and catalytic activity towards particular endogenous molecules or cellular processes that are yet to be fully elucidated.
Future research into the novel physiological roles of this compound could focus on several key areas. One promising direction is the investigation of its potential involvement in cellular signaling pathways. The binding of endogenous ligands to the heme iron of hemeproteins can modulate their activity and function, allowing them to act as sensors for specific molecules like oxygen, nitric oxide, or carbon monoxide. wikipedia.org The inherent nitrogenous ligand in this compound may indicate a specialized role in sensing and responding to specific intracellular signals, potentially linking metabolic status to other cellular functions.
Another area of exploration is the role of cytosolic P-450 enzymes, like this compound, in protecting the cell from oxidative stress. While many P-450s are membrane-bound, the cytosolic localization of H-450 suggests it may have distinct functions within the cellular cytoplasm. It could be involved in the metabolism of reactive oxygen species (ROS) or in the regulation of signaling pathways that are sensitive to the cellular redox state.
Furthermore, the overexpression of certain cytochrome P450 enzymes has been observed in tumor cells, suggesting they may play a role in cancer biology. aacrjournals.org Investigating the expression and activity of this compound in different physiological and pathological states, including cancer, could reveal novel functions related to disease progression and potentially identify it as a new therapeutic target. The unique characteristics of this compound warrant further detailed studies to uncover its specific contributions to cellular physiology and its potential involvement in human health and disease.
| Compound Name |
| Carbon monoxide |
| Nitric oxide |
| Oxygen |
Q & A
Q. How does H-450 interact with nuclear receptors (e.g., Rev-erbβ) in gas-responsive signaling pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
